N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-19-15(17(24)21-11-5-3-10(20)4-6-11)16(22-18(25)23-19)13-9-12(26-2)7-8-14(13)27-19/h3-9,15-16H,1-2H3,(H,21,24)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBSLJKBNLODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)OC)NC(=O)N2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H18ClN3O4
- Molecular Weight : 387.82 g/mol
- Purity : Typically around 95%.
Structural Characteristics
The compound features a complex bicyclic structure that includes a benzoxadiazocine moiety. The presence of the 4-chlorophenyl group and the methoxy substituent are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine have demonstrated significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through interactions with specific signaling pathways .
Case Study: In Vitro Studies
A study evaluated the cytotoxic effects of various benzoxadiazocine derivatives on cancer cell lines. The results showed that compounds with similar structural features to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
The antimicrobial activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Research Findings
In animal models, compounds related to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo have shown a reduction in neuroinflammation and neuronal cell death.
Drug Development Potential
Given its diverse biological activities, N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo is being explored as a lead compound in drug development for:
- Cancer therapeutics
- Antimicrobial agents
- Neuroprotective drugs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
